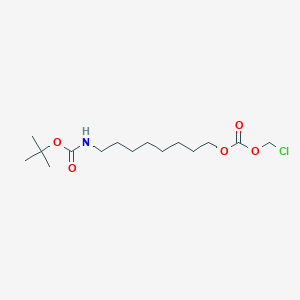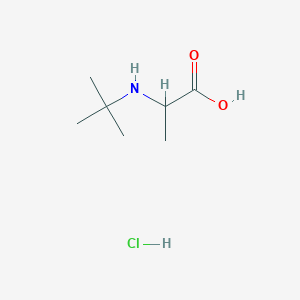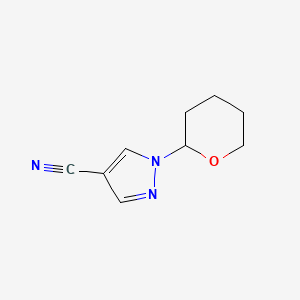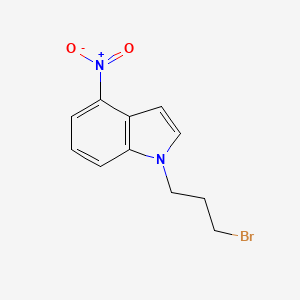
1-Ethynyl-3-methoxy-2-methylbenzene
Vue d'ensemble
Description
1-Ethynyl-3-methoxy-2-methylbenzene is an aromatic acetylene derivative . It has a linear formula of CH3OC6H3(CH3)C≡CH . Its molecular weight is 146.19 . It’s used in the preparation of 5-chloro-3-[(4-methoxy-2-methylphenyl)ethynyl]pyridin-2-amine .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with ethynyl (C≡CH), methoxy (OCH3), and methyl (CH3) substituents . The exact 3D structure can be viewed using specific chemical software .Applications De Recherche Scientifique
Host-Guest Chemistry and Inclusion Complexes
1-Ethynyl-3-methoxy-2-methylbenzene has applications in host-guest chemistry. For instance, a methoxy-functionalized triaroylbenzene derivative, prepared through cyclotrimerization of a substituted aryl ethynyl ketone, forms a stable inclusion complex with benzene. This complex, revealed by X-ray crystallography, is stabilized by aromatic C-H···O hydrogen bonds between the benzene guest and the triaroylbenzene host (Pigge, Ghasedi, & Rath, 1999).
Synthesis and Properties of Polymers
The synthesis and characterization of polymers derived from methoxy-substituted benzene compounds have been a focus of research. For instance, polymers of 1-methoxy-4-ethoxybenzene and related compounds were synthesized and characterized, highlighting their solubility in organic solvents and linear polymeric structure. These polymers show varying electrical conductivities and have unique ultraviolet absorption, excitation, and emission fluorescence spectra (Moustafid et al., 1991).
Host-Guest Interactions in Crystalline State
Research has also explored the unexpected host-guest interactions in crystalline structures involving compounds similar to this compound. For example, 1,2-bis(3-hydroxyphenylethynyl)benzene, synthesized via a coupling reaction, forms a 'screw'-type arrangement in its crystalline state, characterized by hydrogen bonds and unexpected host-guest complexation with water molecules (Schmittel, Morbach, Engelen, & Panthöfer, 2001).
Spectroscopic Properties of Symmetric Trimethoxybenzenes
The spectroscopic properties of symmetric 1,3,5-tris(arylalkynyl)-2,4,6-trimethoxybenzenes, which carry electron-withdrawing aryl substituents and donating methoxy groups, have been studied. This research establishes a correlation between substitution patterns and UV-vis and fluorescence spectroscopic properties (Hennrich, 2004).
Biomass Proxy Research
Methoxyphenols, similar in structure to this compound, have been used as proxies for terrestrial biomass in studies examining chemical changes in lignin during hydrothermal alteration. Pyrolysis of these compounds provides insights into the potential demethylation processes (Vane & Abbott, 1999).
Propriétés
IUPAC Name |
1-ethynyl-3-methoxy-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c1-4-9-6-5-7-10(11-3)8(9)2/h1,5-7H,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYUIHOVPHHFBLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1OC)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 3-(3-hydroxyprop-1-yn-1-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate](/img/structure/B1407816.png)












